

Spectroscopic Analysis of 1-Allyl-3,5-dimethylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Allyl-3,5-dimethylpyrazole

Cat. No.: B076960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1-Allyl-3,5-dimethylpyrazole**. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrazole derivatives in drug development and other scientific endeavors.

Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for **1-Allyl-3,5-dimethylpyrazole**.

Mass Spectrometry (MS) Data

Table 1: GC-MS Fragmentation of **1-Allyl-3,5-dimethylpyrazole**^[1]

m/z	Relative Intensity (%)	Proposed Fragment
136	---	[M] ⁺ (Molecular Ion)
135	99.99	[M-H] ⁺
109	---	[M-C ₂ H ₃] ⁺
108	17.40	[M-C ₂ H ₄] ⁺
41	40.80	[C ₃ H ₅] ⁺ (Allyl cation)
39	49.40	[C ₃ H ₃] ⁺
27	15.90	[C ₂ H ₃] ⁺

Note: The relative intensity for the molecular ion peak (m/z 136) was not explicitly provided in the source data but is presented for completeness. The base peak is observed at m/z 135.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental ¹H and ¹³C NMR data for **1-Allyl-3,5-dimethylpyrazole** are not readily available in the public domain. However, spectral database entries for this compound exist, indicating that the data has been recorded.^[1] For reference, typical chemical shift regions for related pyrazole structures are provided below.

Table 2: Expected ¹H NMR Chemical Shift Ranges for **1-Allyl-3,5-dimethylpyrazole**

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
Pyrazole-H (C4-H)	5.8 - 6.0	s
Allyl-CH (N-CH ₂ -CH=CH ₂)	5.9 - 6.2	m
Allyl-CH ₂ (N-CH ₂ -CH=CH ₂)	4.5 - 4.7	d
Allyl-CH ₂ (=CH-CH ₂)	5.0 - 5.3	m
Methyl-H (C3-CH ₃ & C5-CH ₃)	2.1 - 2.3	s

Table 3: Expected ^{13}C NMR Chemical Shift Ranges for **1-Allyl-3,5-dimethylpyrazole**

Carbon	Expected Chemical Shift (δ , ppm)
Pyrazole-C3 & C5	140 - 150
Pyrazole-C4	105 - 110
Allyl-C (N-CH ₂ -CH=CH ₂)	132 - 135
Allyl-C (N-CH ₂ -CH=CH ₂)	50 - 55
Allyl-C (=CH-CH ₂)	115 - 118
Methyl-C (C3-CH ₃ & C5-CH ₃)	10 - 15

Infrared (IR) Spectroscopy Data

A specific peak table for the IR spectrum of **1-Allyl-3,5-dimethylpyrazole** is not available.

However, an ATR-IR spectrum has been recorded and is available in spectral databases.^[1]

Key expected vibrational frequencies based on the functional groups present in the molecule are listed below.

Table 4: Expected IR Absorption Bands for **1-Allyl-3,5-dimethylpyrazole**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic/vinylic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (alkene)	1640 - 1680	Medium
C=N stretch (pyrazole ring)	1550 - 1620	Medium to Strong
C-N stretch	1300 - 1360	Medium
C-H bend (out-of-plane, alkene)	910 - 990	Strong

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize **1-Allyl-3,5-dimethylpyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **1-Allyl-3,5-dimethylpyrazole**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **1-Allyl-3,5-dimethylpyrazole** into a clean, dry NMR tube.
 - Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) to dissolve the sample.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: 3-4 seconds
 - Relaxation Delay: 1-2 seconds

- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0 to 200 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption line shapes.
 - Apply baseline correction to ensure a flat baseline.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine proton ratios.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **1-Allyl-3,5-dimethylpyrazole** to identify its functional groups.

Methodology:

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of liquid **1-Allyl-3,5-dimethylpyrazole** directly onto the center of the ATR crystal.
 - If a pressure arm is available, apply gentle and even pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption peaks in the spectrum.
 - Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Allyl-3,5-dimethylpyrazole**.

Methodology:

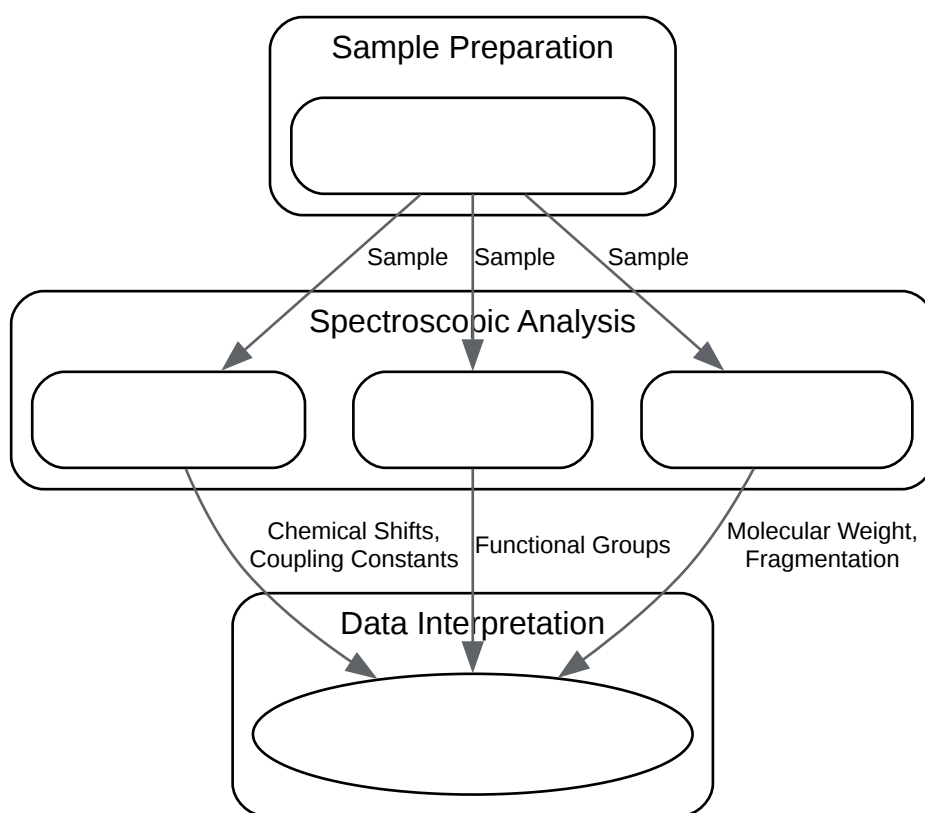
- Sample Preparation:

- Prepare a dilute solution of **1-Allyl-3,5-dimethylpyrazole** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Instrument Parameters:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35 - 350.
 - Scan Speed: 2 scans/second.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identify the peak corresponding to **1-Allyl-3,5-dimethylpyrazole** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum corresponding to this peak.

- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern and propose structures for the major fragment ions.
Compare the obtained spectrum with library spectra for confirmation if available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Allyl-3,5-dimethylpyrazole**.



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References

- 1. 1-Allyl-3,5-dimethylpyrazole | C₈H₁₂N₂ | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Allyl-3,5-dimethylpyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076960#spectroscopic-data-nmr-ir-ms-of-1-allyl-3-5-dimethylpyrazole]

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